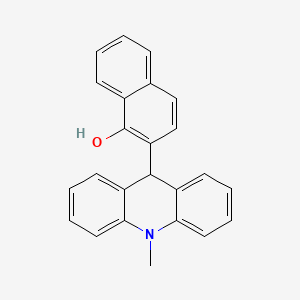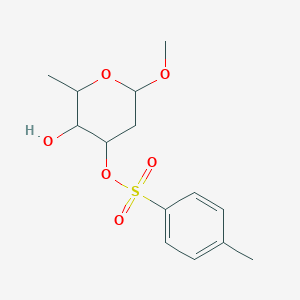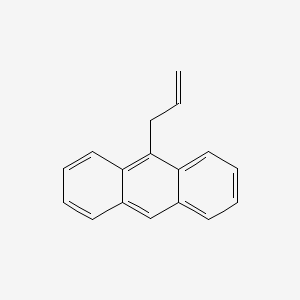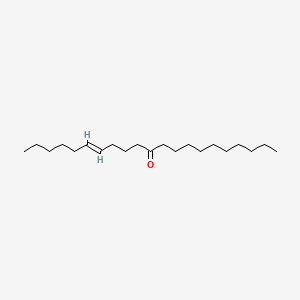
6E-Heneicosen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6E-Heneicosen-11-one is a naturally occurring compound with the molecular formula C₂₁H₄₀O and a molecular weight of 308.5417 . It is known for its role as an insect attractant and pheromone, particularly in the context of the Douglas fir tussock moth . This compound is part of the fatty acyls class of lipids and is characterized by its unique structure, which includes a long hydrocarbon chain and a ketone functional group .
Vorbereitungsmethoden
The synthesis of 6E-Heneicosen-11-one typically involves organic synthesis techniques. One common method includes the use of alkenes and ketones as starting materials, followed by a series of reactions such as hydrogenation and oxidation to achieve the desired structure . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as the pheromone glands of insects . The synthetic routes and reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6E-Heneicosen-11-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6E-Heneicosen-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of insect repellents and attractants.
Wirkmechanismus
The mechanism of action of 6E-Heneicosen-11-one involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to changes in insect behavior, such as attraction or repulsion . The molecular targets and pathways involved in this process are the subject of ongoing research, with a focus on understanding the specificity and sensitivity of the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
6E-Heneicosen-11-one is unique in its structure and function, but it can be compared to other similar compounds such as:
(Z)-6-Heneicosen-11-one: Another isomer with similar pheromone activity but different stereochemistry.
(Z)6, (E)8-Heneicosadien-11-one: A synergistic sex pheromone component that works in combination with this compound to enhance its effectiveness.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
54844-66-5 |
|---|---|
Molekularformel |
C21H40O |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(E)-henicos-6-en-11-one |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11+ |
InChI-Schlüssel |
YLNMHCDVFVPONQ-ACCUITESSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)CCC/C=C/CCCCC |
Kanonische SMILES |
CCCCCCCCCCC(=O)CCCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



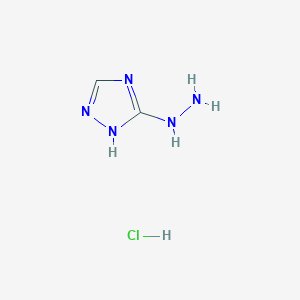


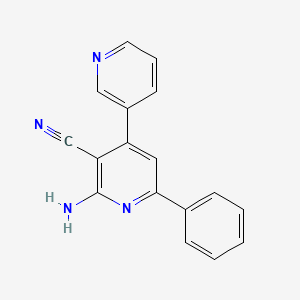

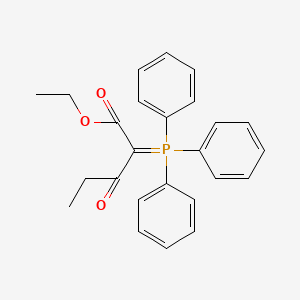
![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
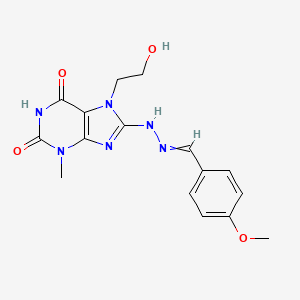
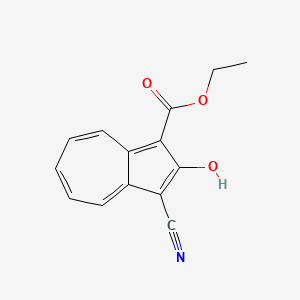
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
